

CP-465022 maleate off-target effects to consider

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Compound of Interest

Compound Name: CP-465022 maleate

Cat. No.: B15616939

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CP-465022 Maleate Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **CP-465022 maleate** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of CP-465022 maleate?

CP-465022 maleate is a potent and selective, non-competitive antagonist of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents with an IC50 of 25 nM in rat cortical neurons.[1][2][3][4] The inhibition is non-competitive with the agonist concentration and is not dependent on use or voltage.[2] CP-465022 binds to an allosteric site at the interface of the transmembrane domain of the AMPA receptor.[5][6]

Q2: What are the potential off-target effects of **CP-465022 maleate** that I should consider in my experiments?

While CP-465022 is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors, off-target effects can occur, particularly at higher concentrations. [2][5][7][8] The primary off-target activities to consider are the inhibition of NMDA receptors and the persistent component of Nav1.6 sodium channels.[1][3][9]

Below is a summary of the quantitative data for both on-target and off-target effects:



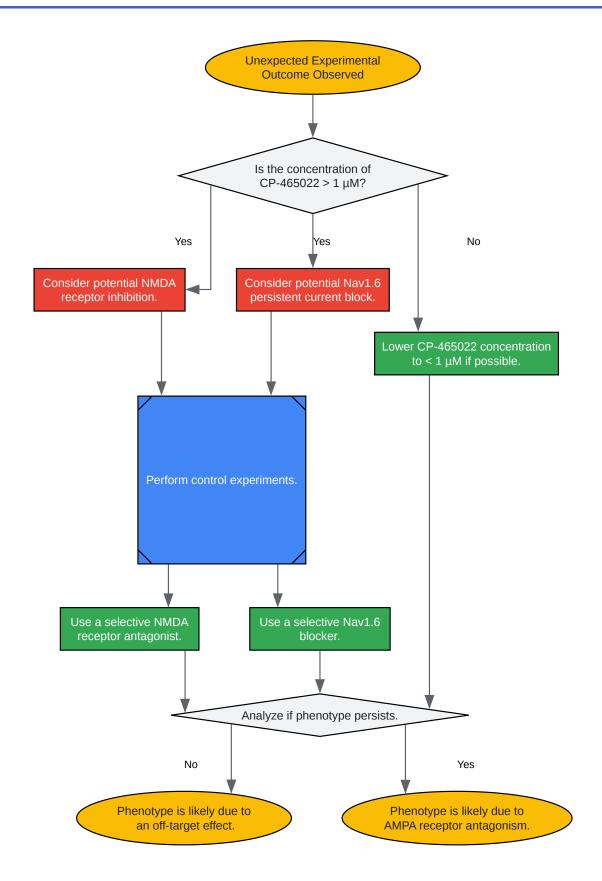
Target	Effect	Concentration	Cell Type
AMPA Receptor	Inhibition (IC50)	25 nM	Rat Cortical Neurons
NMDA Receptor	26% inhibition of sustained current	1 μΜ	Rat Cortical Neurons
36% inhibition of peak current	10 μΜ	Rat Cortical Neurons	
70% inhibition of sustained current	10 μΜ	Rat Cortical Neurons	
19% inhibition of peak current	1 μΜ	Rat Cerebellar Granule Neurons	
45% inhibition of sustained current	1 μΜ	Rat Cerebellar Granule Neurons	-
Nav1.6 Sodium Channel	Significant block of persistent current	Not specified	Not specified

Q3: My experimental results are inconsistent with pure AMPA receptor antagonism. How can I troubleshoot potential off-target effects?

If you observe unexpected results, it is crucial to consider the potential off-target effects of CP-465022. Here is a troubleshooting guide to help you dissect the observed phenotype.

Troubleshooting Workflow for Unexpected Results





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Caption: Troubleshooting workflow for unexpected experimental outcomes.

Troubleshooting & Optimization





Q4: What experimental protocols can be used to validate the on-target and off-target effects of CP-465022?

Whole-cell patch-clamp electrophysiology is a standard method to characterize the effects of CP-465022 on ion channels and receptors.

Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology

• Cell Preparation:

- Culture primary neurons (e.g., rat cortical, hippocampal, or cerebellar granule neurons) on glass coverslips.[1][2]
- Use cells at an appropriate stage of development (e.g., 7-14 days in vitro).

Recording Solutions:

- External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 1 MgCl2.
 Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl2, 0.1 CaCl2. Adjust pH to 7.3 with CsOH.

· Recording Procedure:

- Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- \circ Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 M Ω resistance).
- Voltage-clamp the neuron at a holding potential of -60 mV.

Agonist Application:

To assess AMPA receptor activity, apply 100 μM AMPA + 100 μM cyclothiazide.

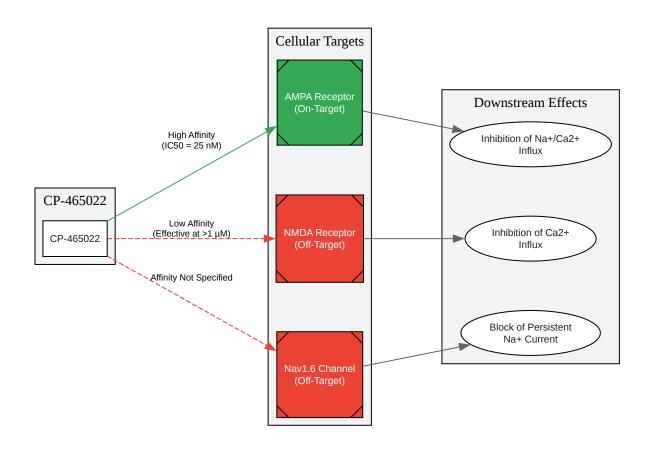


- $\circ~$ To assess NMDA receptor activity, apply 100 μM NMDA + 10 μM glycine in a Mg2+-free external solution.
- To assess kainate receptor activity, apply 100 μM kainate.
- CP-465022 Application:
 - Prepare stock solutions of CP-465022 maleate in DMSO and dilute to the final desired concentrations in the external solution.
 - Pre-incubate the cells with different concentrations of CP-465022 for a specified period (e.g., 10 minutes) before co-application with the agonist.[1]
- Data Analysis:
 - Measure the peak and sustained components of the elicited currents.
 - Calculate the percentage of inhibition caused by CP-465022 at different concentrations.
 - Determine the IC50 value by fitting the concentration-response data to a logistic equation.

Signaling Pathways Overview

The following diagram illustrates the intended on-target effect of CP-465022 on the AMPA receptor and its potential off-target effects on the NMDA receptor and Nav1.6 channels.





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Caption: On-target and potential off-target signaling pathways of CP-465022.

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